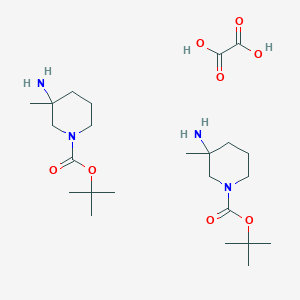

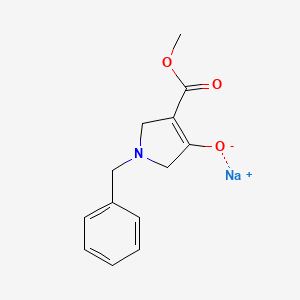

2-Iodo-7-hydroxybenzothiazole

概要

説明

2-Iodo-7-hydroxybenzothiazole is a derivative of benzothiazole, which is a privileged scaffold in the field of synthetic and medicinal chemistry . Benzothiazole and its derivatives possess a wide range of pharmacological properties and a high degree of structural diversity, making them vital for the investigation of novel therapeutics .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One approach involves the Cu-catalyzed cyanation of 2-iodo-6-methoxybenzothiazole . This method uses K4[Fe(CN)6] as a source of cyanide, and a Cu/N,N,N′,N′-tetramethylethylenediamine (TMEDA) system as a catalyst . This approach is scalable and can be practiced with operational benign .Molecular Structure Analysis

Benzothiazole is a bicyclic heterocycle with fused benzene and thiazole rings . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been the subject of numerous chemical reactions. For instance, 2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . The NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .科学的研究の応用

Antitumor Properties

2-Iodo-7-hydroxybenzothiazole derivatives have been studied for their potential antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles, a related compound, have shown selective growth inhibitory properties against human cancer cell lines, particularly in breast cancer. These compounds undergo metabolic oxidation, which plays a crucial role in their mode of action as antitumor agents. Differential uptake and metabolism in cancer cell lines contribute to their selective profile of anticancer activity (Kashiyama et al., 1999).

Environmental Degradation Studies

The degradation of benzothiazole derivatives like 2-Hydroxybenzothiazole in environmental settings has been a subject of study. Rhodococcus rhodochrous, a bacterial strain, has shown the capability to degrade such compounds, suggesting a potential role in environmental remediation (Wever et al., 1997).

Molecular Mechanism Studies

In-depth studies on molecular mechanisms of benzothiazole derivatives, such as their effect on cell growth and the cell cycle, have been conducted. These studies help in understanding the detailed biological actions of these compounds, especially in the context of cancer research (Rajabi, 2012).

Chemical Synthesis and Applications

Research on the chemical synthesis of benzothiazole derivatives and their potential applications in various fields like material science and pharmaceuticals is ongoing. Innovative methods for constructing benzothiazole-related compounds and exploring their properties are being developed (Murata et al., 2021).

Biodegradation Monitoring

The biodegradation of benzothiazole derivatives is monitored using advanced techniques like nuclear magnetic resonance (NMR), helping in understanding their environmental impact and breakdown processes (Besse et al., 2001).

Intracellular Detection and Applications

Certain hydroxybenzothiazole derivatives have been studied for their potential in intracellular detection of ions like Cu2+, which can have applications in cancer research and anti-counterfeiting technologies (Kaur et al., 2022).

作用機序

While the specific mechanism of action for 2-Iodo-7-hydroxybenzothiazole is not mentioned in the retrieved papers, benzothiazole derivatives are known to exhibit a wide range of biological activities . Changes in the functional group at the 2nd position can induce significant changes in the biological activity of compounds .

Safety and Hazards

While specific safety and hazard information for 2-Iodo-7-hydroxybenzothiazole is not available in the retrieved papers, it’s important to handle all chemicals with care. For instance, 2-Hydroxybenzothiazole should be handled with personal protective equipment/face protection and should be stored in a dry, cool, and well-ventilated place .

将来の方向性

The future development trend and prospect of the synthesis of benzothiazoles, including 2-Iodo-7-hydroxybenzothiazole, are anticipated to be related to green chemistry . This includes the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

特性

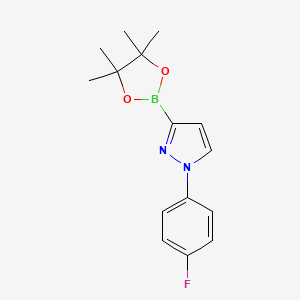

IUPAC Name |

2-iodo-1,3-benzothiazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDBZWITVSBLXCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B1408484.png)

![Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1408489.png)

![Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1408500.png)

![6-Tosyl-1-oxa-6-azaspiro[3.3]heptan-3-one](/img/structure/B1408502.png)